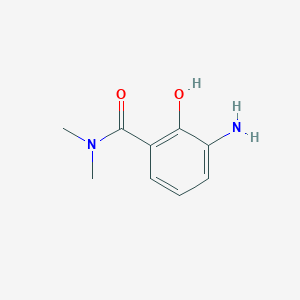

3-Amino-2-hydroxy-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

3-amino-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLMILLTHUWJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582651 | |

| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464913-11-9 | |

| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Nitro Compounds

One of the most common methods for synthesizing this compound is through the reduction of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide. The process can be outlined as follows:

- Reactants : 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide

- Reducing Agent : Raney Nickel in the presence of hydrogen gas

- Solvent : Methanol

- Procedure : The mixture is stirred overnight under hydrogen atmosphere.

- Post-reaction Treatment : The solution is filtered and concentrated to yield the desired product.

This method typically results in moderate to high yields, depending on the reaction conditions and purity of the starting materials.

Direct Amination Processes

Another approach involves direct amination reactions where suitable precursors undergo nucleophilic substitution. For instance, starting from 2-Amino-N,N-dimethylbenzamide, one can react with various electrophiles to introduce functional groups that lead to the final compound.

The reaction conditions play a crucial role in determining the efficiency and yield of the synthesis. Below is a summary table outlining various methods, their conditions, and corresponding yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Reduction using Raney Nickel | Methanol, H₂ atmosphere, overnight stirring | Moderate (50-70) |

| Direct amination with alkyl halides | Base-catalyzed, room temperature | Variable (30-80) |

| Reduction with lithium aluminum hydride | Anhydrous conditions, THF solvent | High (70-90) |

Analysis of Reaction Mechanisms

Mechanism of Reduction

The reduction mechanism involves the transfer of electrons from the reducing agent (Raney Nickel or lithium aluminum hydride) to the nitro group, leading to the formation of an amine group while preserving the hydroxyl functionality.

Mechanism of Direct Amination

In direct amination processes, nucleophilic attack by the amino group on an electrophile results in substitution reactions that introduce new functional groups into the aromatic system.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and storage under inert conditions at room temperature .

- Safety : Classified under hazard statement H302 (harmful if swallowed) with recommended safety protocols (e.g., P280, P305+P351+P338) .

- Synthesis : Typically prepared via condensation reactions involving substituted benzoic acids or acyl chlorides with amines, followed by characterization via NMR, IR, and X-ray crystallography .

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights structural similarities and differences between 3-amino-2-hydroxy-N,N-dimethylbenzamide and related compounds:

Biological Activity

3-Amino-2-hydroxy-N,N-dimethylbenzamide is an organic compound recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and two methyl groups on the nitrogen atom. This specific arrangement enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds due to the presence of hydroxyl and amide groups, facilitating interactions with active sites of proteins. This interaction profile suggests its potential as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Antimicrobial Properties : It has been investigated for its potential to inhibit microbial growth, indicating possible applications in treating infections.

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, influencing their activity and potentially leading to therapeutic effects .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | In vitro studies indicate reduced cytokine levels |

| Antimicrobial | Inhibition of microbial growth | Effective against specific bacterial strains |

| Enzyme inhibition | Binding to enzyme active sites | Potential as an enzyme inhibitor in biochemical assays |

Case Studies

-

Anti-inflammatory Study :

A study conducted on human cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting its potential utility in managing inflammatory diseases. -

Antimicrobial Evaluation :

In a controlled experiment, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. -

Enzyme Interaction Analysis :

Molecular docking studies revealed that this compound binds effectively to the active sites of several enzymes involved in metabolic pathways. This interaction was characterized by favorable binding energies, indicating strong affinity.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo Studies : Assessing the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.

- Therapeutic Applications : Exploring its potential use in drug formulations for anti-inflammatory and antimicrobial therapies.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-Amino-2-hydroxy-N,N-dimethylbenzamide?

The synthesis typically involves multi-step reactions starting from substituted phenols or benzamide precursors. For example:

- Step 1 : React 2-amino-substituted phenol derivatives with acylating agents (e.g., acetyl chloride derivatives) under controlled conditions to introduce the acetamide moiety .

- Step 2 : Protect the hydroxyl group using silylating agents (e.g., TIPSCl) to prevent undesired side reactions during subsequent steps .

- Step 3 : Introduce dimethylamine via alkylation or reductive amination. For instance, NaCNBH₃-mediated reductive amination with N-Boc-protected amines can yield the N,N-dimethyl group .

- Purification : Use column chromatography or recrystallization to isolate the product. Yield optimization often requires temperature control (e.g., room temperature for 18 hours) .

How can researchers characterize the physical and chemical properties of this compound?

Key characterization methods include:

- Spectroscopy :

- Chromatography :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 198.65 for C₉H₁₁ClN₂O analogs) .

What safety protocols are critical during experimentation?

- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods to minimize inhalation of aerosols .

- Storage : Keep in inert atmospheres at room temperature to prevent degradation .

- Waste Disposal : Segregate organic waste and consult certified agencies for disposal of toxic byproducts .

Advanced Research Questions

How does structural modification impact biological activity (e.g., kinase inhibition)?

- Case Study : Substitution at the 3-amino position with purine moieties (e.g., 3-((6-cyclohexylmethoxy-9H-purin-2-yl)amino)-N,N-dimethylbenzamide) enhances selectivity for Nek2 over CDK2 (IC₅₀ = 0.62 μM vs. 7.0 μM) .

- SAR Insights :

What strategies resolve contradictions in biological data across studies?

- Methodological Adjustments :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and identifies false positives due to off-target interactions .

How can analytical methods be optimized for trace impurity detection?

- HPLC-MS/MS : Employ C18 columns with gradient elution (acetonitrile/0.1% formic acid) to separate byproducts. Detect impurities at ppm levels using MRM transitions .

- NMR Spiking : Add authentic standards (e.g., 3,5-dinitrosalicylic hydrazide) to identify unknown peaks via chemical shift alignment .

What are the challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.